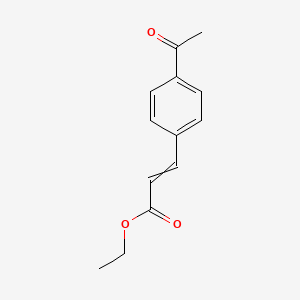![molecular formula C21H35ClN2O3 B14436041 [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride CAS No. 78329-87-0](/img/structure/B14436041.png)
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is a complex organic compound with a unique structure that includes a butoxycarbonyl group, an anilino group, and a butylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride typically involves multiple steps, including the protection of amines, coupling reactions, and quaternization. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by coupling with an appropriate aniline derivative. The final step involves quaternization with butyl chloride to form the butylazanium moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butylazanium moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride involves its interaction with specific molecular targets. The butoxycarbonyl group can act as a protecting group, while the anilino and butylazanium moieties can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-butoxycarbonyl-N-methylanilino)-2-oxoethyl]-methylazanium;chloride
- [2-(4-butoxycarbonyl-N-ethylanilino)-2-oxoethyl]-ethylazanium;chloride
- [2-(4-butoxycarbonyl-N-propylanilino)-2-oxoethyl]-propylazanium;chloride
Uniqueness
Compared to similar compounds, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride has a unique combination of functional groups that confer specific chemical and biological properties. Its butylazanium moiety, in particular, allows for unique interactions with biological molecules and enhances its solubility in various solvents .
Properties
CAS No. |
78329-87-0 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-4-7-14-22-17-20(24)23(15-8-5-2)19-12-10-18(11-13-19)21(25)26-16-9-6-3;/h10-13,22H,4-9,14-17H2,1-3H3;1H |
InChI Key |
PMGFSDBWIONHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]CC(=O)N(CCCC)C1=CC=C(C=C1)C(=O)OCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


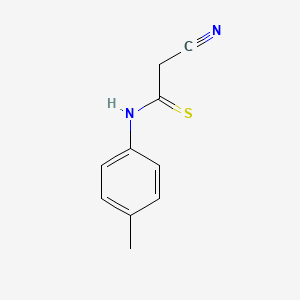
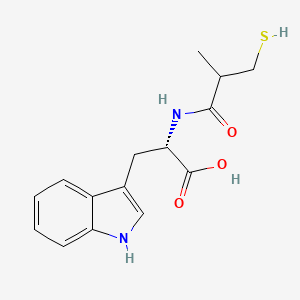
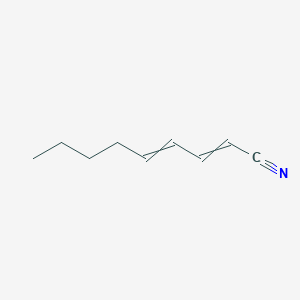

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
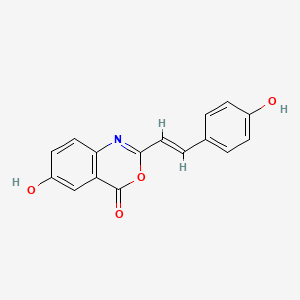
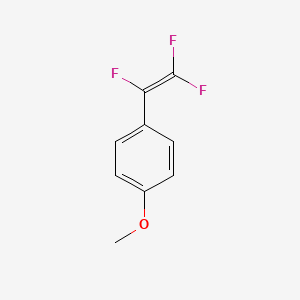
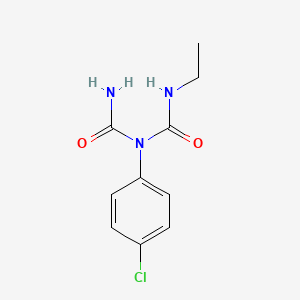
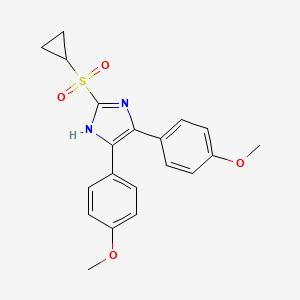
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)

